(3S,5R)-5-Methoxy-3-(trifluoromethyl)piperidin-3-ol;hydrochloride
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Overview
Description
(3S,5R)-5-Methoxy-3-(trifluoromethyl)piperidin-3-ol;hydrochloride is a chemical compound characterized by its unique stereochemistry and functional groups. This compound is notable for its potential applications in various fields, including medicinal chemistry and pharmaceutical research. The presence of a trifluoromethyl group and a methoxy group on the piperidine ring contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-5-Methoxy-3-(trifluoromethyl)piperidin-3-ol;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino alcohols or ketones.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Methoxylation: The methoxy group is typically introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, which can be achieved by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(3S,5R)-5-Methoxy-3-(trifluoromethyl)piperidin-3-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes derived from the compound back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or trifluoromethyl groups, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
The major products formed from these reactions include various derivatives of the piperidine ring, such as ketones, alcohols, and substituted piperidines, depending on the specific reaction conditions.
Scientific Research Applications
(3S,5R)-5-Methoxy-3-(trifluoromethyl)piperidin-3-ol;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is employed in studies investigating the effects of trifluoromethyl and methoxy groups on biological activity.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.
Industrial Applications: The compound’s unique properties make it useful in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (3S,5R)-5-Methoxy-3-(trifluoromethyl)piperidin-3-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (3S,5R)-5-(tert-Butoxy)piperidin-3-ol;hydrochloride
- (3R,5R)-5-(Trifluoromethyl)piperidin-3-ol;hydrochloride
Uniqueness
Compared to similar compounds, (3S,5R)-5-Methoxy-3-(trifluoromethyl)piperidin-3-ol;hydrochloride is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. These functional groups enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique characteristics
Properties
IUPAC Name |
(3S,5R)-5-methoxy-3-(trifluoromethyl)piperidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO2.ClH/c1-13-5-2-6(12,4-11-3-5)7(8,9)10;/h5,11-12H,2-4H2,1H3;1H/t5-,6+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWFOPXBRYYNPQ-IBTYICNHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(CNC1)(C(F)(F)F)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@](CNC1)(C(F)(F)F)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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